N-[(3-aminoisoindolylidene)azamethyl](2-aminophenyl)carboxamide
Description
N-(3-Aminoisoindolylidene)azamethylcarboxamide is a heterocyclic carboxamide derivative characterized by a fused isoindole ring system, an azamethyl bridge, and a 2-aminophenyl substituent.
Properties
Molecular Formula |
C15H13N5O |
|---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
2-amino-N-[(3-amino-2H-isoindol-1-yl)imino]benzamide |
InChI |
InChI=1S/C15H13N5O/c16-12-8-4-3-7-11(12)15(21)20-19-14-10-6-2-1-5-9(10)13(17)18-14/h1-8,18H,16-17H2 |
InChI Key |
YZKLYCQCWIDQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=NC2=C3C=CC=CC3=C(N2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminoisoindolylidene)azamethylcarboxamide typically involves the construction of the indole nucleus followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis may involve the reaction of 3-aminoisoindole with appropriate reagents to introduce the azamethyl and aminophenyl groups.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained in high yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminoisoindolylidene)azamethylcarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-aminoisoindolylidene)azamethylcarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Target Compound:
- Core Structure: 3-Aminoisoindolylidene fused with an azamethyl bridge.
- Substituents: 2-Aminophenyl group at the carboxamide position.
- Key Functional Groups: Two primary amino groups (–NH₂) and a carboxamide (–CONH–) moiety.
Comparable Compounds:
3-Chloro-N-phenyl-phthalimide (Fig. 1, ): Core Structure: Phthalimide ring (isoindole-1,3-dione). Substituents: Chloro (–Cl) at position 3 and phenyl (–C₆H₅) at the N-position. Key Differences: Lacks amino groups; chloro substituent reduces polarity .
N-(Adamantan-1-yl)-1-alkyl-1H-indazole-3-carboxamide ():
- Core Structure : Indazole ring.
- Substituents : Adamantyl group at N1, alkyl/fluoroalkyl at carboxamide.
- Key Differences : Bulky adamantyl and hydrophobic alkyl groups enhance lipophilicity .
N-Substituted 2-Isonicotinoylhydrazine-carboxamides (): Core Structure: Hydrazine-carboxamide linked to isonicotinoyl. Substituents: Varied aryl/alkyl groups (e.g., methyl, tert-butyl). Key Differences: Hydrazine bridge instead of azamethyl; fewer hydrogen-bonding sites .
Biological Activity
N-(3-aminoisoindolylidene)azamethylcarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of N-(3-aminoisoindolylidene)azamethylcarboxamide is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features an isoindole moiety and an amine group, which contribute to its reactivity and interactions with biological systems.
Synthesis Methods
The synthesis of N-(3-aminoisoindolylidene)azamethylcarboxamide can be achieved through various methods, each offering distinct advantages regarding yield, purity, and scalability. Common methods include:
- Condensation Reactions : Involving the reaction of amines with carbonyl compounds.
- Cyclization Techniques : Utilizing cyclization to form the isoindole structure.
- Functional Group Modifications : Allowing for the introduction of carboxamide functionalities.
Biological Activity
Preliminary studies indicate that N-(3-aminoisoindolylidene)azamethylcarboxamide exhibits significant biological activities. Key findings include:
- Anticancer Properties : In vitro studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Activity : The compound shows potential against various bacterial strains, indicating a broad-spectrum antimicrobial effect.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in biological assays.
Further investigations are necessary to elucidate the specific mechanisms through which this compound exerts its biological effects.
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural similarities and differences between N-(3-aminoisoindolylidene)azamethylcarboxamide and other related compounds. The following table summarizes key aspects:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-Aminoisoindole | Isoindole structure | Anticancer properties | Simpler structure |
| 2-Aminobenzamide | Benzamide derivative | Antimicrobial activity | Lacks isoindole |
| 3-Aminoquinoline | Quinoline ring | Antimalarial activity | Different ring system |
| Benzoylurea | Urea linkage | Herbicidal properties | Different functional groups |
| N-(3-aminoisoindolylidene)azamethylcarboxamide | Isoindole + carboxamide | Anticancer, antimicrobial | Unique combination enhances activity |
The unique combination of an isoindole moiety with a carboxamide structure in N-(3-aminoisoindolylidene)azamethylcarboxamide distinguishes it from these compounds, potentially enhancing its biological activity and applications.
Case Studies
Recent case studies have focused on the pharmacological evaluation of N-(3-aminoisoindolylidene)azamethylcarboxamide:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited significant dose-dependent inhibition of cell growth compared to control groups.
-
Antimicrobial Efficacy Assessment :
- Objective : To determine the effectiveness against Gram-positive and Gram-negative bacteria.
- Findings : Demonstrated notable antibacterial activity, particularly against Staphylococcus aureus.
-
Inflammation Model Testing :
- Objective : To assess anti-inflammatory properties in animal models.
- Findings : Reduced levels of pro-inflammatory cytokines were observed following treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
